

Physicochemical Properties of Mecoprop-P Enantiomers: An In-depth Technical Guide

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Compound of Interest

Compound Name: Mecoprop-P

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Introduction

Mecoprop, a selective post-emergence herbicide, is a chiral compound existing as two enantiomers: (R)-(+)-Mecoprop (**Mecoprop-P**) and (S)-(-)-Mecoprop. The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, which functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth in broadleaf weeds.^{[1][2]} The (S)-(-)-enantiomer is considered biologically inactive.^[1] Consequently, the development and use of enantiomerically pure or enriched formulations of **Mecoprop-P** have become prevalent to enhance efficacy and reduce the environmental load of the inactive isomer.

This technical guide provides a comprehensive overview of the core physicochemical properties of **Mecoprop-P** enantiomers. While enantiomers possess identical physicochemical properties in a non-chiral environment, this guide will present the data for **Mecoprop-P** where available and specify when the data pertains to the racemic mixture.^[1] Detailed experimental protocols for the determination of these properties and relevant biological pathways are also provided.

Physicochemical Data of Mecoprop-P Enantiomers

The following tables summarize the key physicochemical properties of **Mecoprop-P** and its racemic form. It is important to note that in an achiral environment, the (R)- and (S)-

enantiomers have identical physical and chemical properties.[\[1\]](#)

Table 1: General Physicochemical Properties

Property	Value	References
IUPAC Name	(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid	[3]
Common Names	Mecoprop-P, MCPP-P, (R)-Mecoprop	[3]
CAS Number	16484-77-8	[3] [4]
Molecular Formula	C ₁₀ H ₁₁ ClO ₃	[3] [4]
Molecular Weight	214.64 g/mol	[3] [4] [5]
Appearance	Colorless to brown crystalline solid/powder	[6]

Table 2: Quantitative Physicochemical Data

Property	Value	Conditions	References
Melting Point	94–95 °C (racemic)	N/A	[5][6][7]
Boiling Point	Decomposes before boiling	N/A	[5][6]
Water Solubility	900 mg/L (racemic)	20 °C	[2][5][6]
Vapor Pressure	1.6 mPa (racemic)	20 °C	[5]
0.08 Pa (racemic)	22.5 °C	[8]	
21.0 mmHg (formulated product)	38 °C	[9]	
Dissociation Constant (pKa)	3.78 (racemic)	N/A	[5][8]
3.1 (racemic)	N/A	[8]	
Octanol-Water Partition Coefficient (logP)	3.13 (racemic)	N/A	
2.84 (racemic)	N/A	[6]	

Experimental Protocols

The determination of physicochemical properties of chemical substances like Mecoprop is standardized through internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability.[5][10][11][12]

Determination of Melting Point (OECD Test Guideline 102)

This method is used to determine the temperature at which a substance transitions from a solid to a liquid state.

- **Capillary Method:** A small amount of the finely powdered **Mecoprop-P** is packed into a capillary tube. The tube is then heated in a controlled liquid bath or a metal block at a specified rate. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.^[5]
- **Differential Scanning Calorimetry (DSC):** This thermoanalytical technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition in the DSC curve.^[5]

Determination of Water Solubility (OECD Test Guideline 105)

This guideline describes methods for determining the water solubility of a substance.

- **Flask Method:** An excess amount of **Mecoprop-P** is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium. After equilibrium is reached, the solution is filtered or centrifuged to remove any undissolved solid. The concentration of **Mecoprop-P** in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).^{[5][6]}
- **Column Elution Method:** A solid support material in a chromatography column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.^[5]

Determination of Vapor Pressure (OECD Test Guideline 104)

This guideline outlines several methods for determining the vapor pressure of a substance.

- **Gas Saturation Method:** A stream of an inert gas (e.g., nitrogen) is passed over a sample of **Mecoprop-P** at a known and constant rate and temperature. The gas becomes saturated with the vapor of the substance. The amount of **Mecoprop-P** transported by the gas is then trapped and quantified. The vapor pressure is calculated from the amount of substance collected and the volume of gas passed.^{[5][6]}

Determination of Octanol-Water Partition Coefficient (logP) (OECD Test Guideline 117)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

- **Shake Flask Method:** A solution of **Mecoprop-P** is prepared in either n-octanol or water. This solution is then mixed with the other immiscible solvent in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases until equilibrium is reached. The phases are then separated, and the concentration of **Mecoprop-P** in each phase is determined by a suitable analytical method like HPLC. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[\[13\]](#)
- **HPLC Method:** This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its logP value. A series of standard compounds with known logP values are injected onto the column, and their retention times are measured. A calibration curve of log(retention time) versus logP is then constructed. The retention time of **Mecoprop-P** is measured under the same conditions, and its logP is determined from the calibration curve.[\[14\]](#)

Chiral Separation of Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for the separation and quantification of Mecoprop enantiomers.[\[15\]](#)
[\[16\]](#)

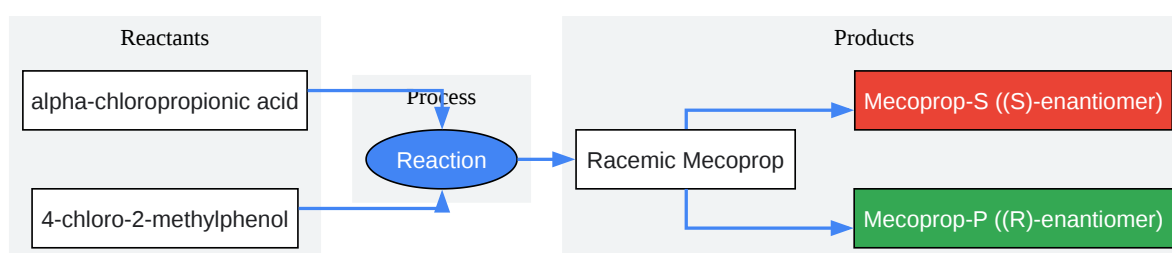
- **Principle:** Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a diastereomeric interaction with the enantiomers of the analyte, leading to different retention times and, thus, separation.[\[15\]](#)
- **Sample Preparation:** For complex matrices like soil or water, a sample preparation step is crucial to remove interferences and concentrate the analyte. This can involve liquid-liquid extraction or solid-phase extraction (SPE).[\[15\]](#)[\[17\]](#)
- **Chromatographic Conditions (Example):**

- Chiral Stationary Phase: A polysaccharide-based CSP, such as those derived from cellulose or amylose (e.g., Chiracel OJ-RH).[1][15]
- Mobile Phase: An isocratic mixture of acetonitrile, methanol, and water (e.g., 30:10:60 v/v/v), with the aqueous phase adjusted to a specific pH (e.g., pH 4 with formic or phosphoric acid).[1]
- Flow Rate: Typically 0.8 - 1.0 mL/min.[1]
- Column Temperature: Maintained at a constant temperature, for example, 25 - 40 °C.[1]
- Detection: UV detector set at a wavelength where Mecoprop absorbs, such as 230 nm or 280 nm.[1]

Visualizations

Synthesis of Mecoprop

The industrial synthesis of Mecoprop typically involves the reaction of 4-chloro-2-methylphenol with an α -chloropropionic acid derivative in the presence of a base. This process results in a racemic mixture of (R)- and (S)-enantiomers.[18]

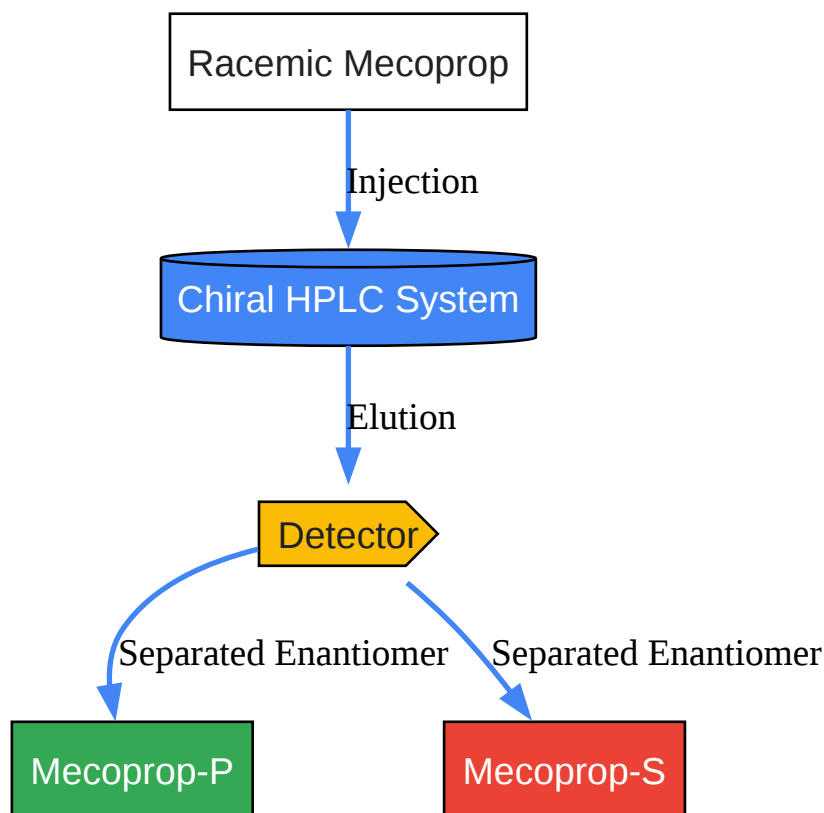


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Caption: General synthesis pathway of Mecoprop.

Chiral Separation Workflow

The separation of the active **Mecoprop-P** enantiomer from the racemic mixture is crucial for producing effective and environmentally conscious herbicides.

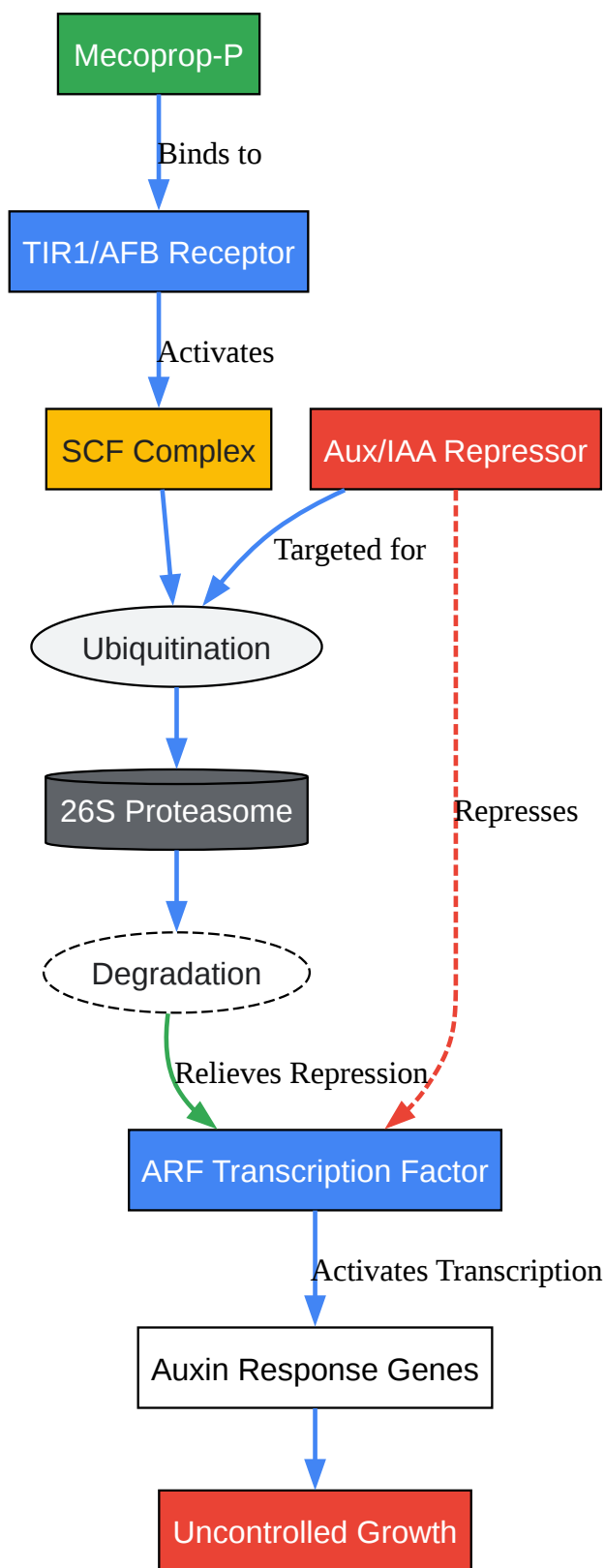


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Caption: Workflow for chiral separation of Mecoprop enantiomers.

Auxin Signaling Pathway

Mecoprop-P exerts its herbicidal effect by mimicking the natural plant hormone auxin and interacting with the auxin signaling pathway.^{[5][19]}



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Caption: Simplified auxin signaling pathway activated by **Mecoprop-P**.

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